1-(P-tolylthio)pentan-2-one
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Overview
Description
1-(P-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with a p-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(P-tolylthio)pentan-2-one can be synthesized through a reaction involving sodium hydroxide in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 62%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Chemical Reactions Analysis
Types of Reactions: 1-(P-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Scientific Research Applications
1-(P-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(P-tolylthio)pentan-2-one involves its interaction with various molecular targets. The p-tolylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The carbonyl group in the pentan-2-one backbone can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-(P-tolylthio)propan-2-one
- 1-(P-tolylthio)butan-2-one
- 1-(P-tolylthio)hexan-2-one
Uniqueness: 1-(P-tolylthio)pentan-2-one is unique due to its specific molecular structure, which imparts distinct chemical properties The length of the carbon chain and the position of the p-tolylthio group influence its reactivity and potential applications
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-11(13)9-14-12-7-5-10(2)6-8-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MXVAFPOLCRHVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC=C(C=C1)C |
Origin of Product |
United States |
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